N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Description
Scientific Research Applications
Pharmacological Applications
Glutaminase Inhibition
Thiadiazole derivatives have been synthesized and evaluated for their potential as glutaminase inhibitors. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were designed, synthesized, and evaluated for their ability to inhibit kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in cancer treatment by attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Anticancer Activity
The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties. A study on the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties showed promising anticancer activity in vitro, highlighting the potential of thiadiazole derivatives in cancer research (Yushyn et al., 2022).
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Activity
Thiadiazole derivatives have been synthesized and assessed for their antimicrobial and antifungal properties. For instance, compounds containing the thiadiazole moiety were tested against Gram-positive and Gram-negative bacteria, as well as Candida albicans, revealing some substances with high antimicrobial activity and suggesting further studies (Sych et al., 2019).
Chemical Synthesis and Modification
Heterocyclic Compound Synthesis
Research on thiadiazole derivatives often involves the synthesis of various heterocyclic compounds with potential applications in drug development and material science. For example, 5-pentadecyl-1,3,4-thiadiazol-2-amine was reacted with ethyl cyanoacetate to produce 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, leading to the synthesis of different heterocyclic derivatives with potential applications as nonionic surface active agents (El-Sayed et al., 2015).
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS2/c10-3-4-11-7(15)5-16-9-14-13-8(17-9)12-6-1-2-6/h6H,1-2,4-5H2,(H,11,15)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMFDSQUZAEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=C(S2)SCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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